6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Alkylation: The 6-methoxyquinoline undergoes alkylation with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: The compound interferes with DNA synthesis and repair mechanisms, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
- 6-Methoxy-8-quinolinamine
- N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide
- Quinolin-2-ones
Comparison:
- 6-Methoxy-8-quinolinamine: Similar structure but lacks the morpholinoethyl group, which may affect its biological activity.
- N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group, which can enhance its antimicrobial properties.
- Quinolin-2-ones: Different core structure but shares similar biological activities, such as antimicrobial and anticancer properties .
Properties
CAS No. |
94593-69-8 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
6-methoxy-N-(2-morpholin-4-ylethyl)quinolin-8-amine |
InChI |
InChI=1S/C16H21N3O2/c1-20-14-11-13-3-2-4-18-16(13)15(12-14)17-5-6-19-7-9-21-10-8-19/h2-4,11-12,17H,5-10H2,1H3 |
InChI Key |
FIFHEJXOTDNCOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCN3CCOCC3 |
Origin of Product |
United States |
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